molecular formula C17H22N4O6 B14212509 N-Acetyl-L-phenylalanylglycylglycylglycine CAS No. 827611-68-7

N-Acetyl-L-phenylalanylglycylglycylglycine

Cat. No.: B14212509
CAS No.: 827611-68-7
M. Wt: 378.4 g/mol
InChI Key: OBLVDLBHAOZHLC-ZDUSSCGKSA-N
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Description

N-Acetyl-L-phenylalanylglycylglycylglycine is a synthetic peptide composed of N-acetyl-L-phenylalanine and three glycine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanylglycylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of acids or bases.

    Oxidation: Oxidative cleavage of the peptide bonds using reagents like hydrogen peroxide.

    Substitution: Introducing different functional groups into the peptide chain using specific reagents.

Common Reagents and Conditions

    Hydrolysis: Typically performed using HCl or NaOH at elevated temperatures.

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Substitution: Reagents like NBS (N-Bromosuccinimide) for bromination reactions.

Major Products Formed

    Hydrolysis: Produces individual amino acids or smaller peptide fragments.

    Oxidation: Results in the formation of oxidized peptide fragments.

    Substitution: Yields modified peptides with new functional groups.

Scientific Research Applications

N-Acetyl-L-phenylalanylglycylglycylglycine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.

    Materials Science: Employed in the development of peptide-based materials with unique properties.

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-phenylalanine: A simpler analog used in peptide synthesis.

    N-Acetylglycine: Another acetylated amino acid with different properties.

    N-Acetyl-L-cysteine: Known for its antioxidant properties and medical applications.

Properties

CAS No.

827611-68-7

Molecular Formula

C17H22N4O6

Molecular Weight

378.4 g/mol

IUPAC Name

2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H22N4O6/c1-11(22)21-13(7-12-5-3-2-4-6-12)17(27)20-9-15(24)18-8-14(23)19-10-16(25)26/h2-6,13H,7-10H2,1H3,(H,18,24)(H,19,23)(H,20,27)(H,21,22)(H,25,26)/t13-/m0/s1

InChI Key

OBLVDLBHAOZHLC-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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